molecular formula C24H26N2O4S B4777333 N~2~-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B4777333
M. Wt: 438.5 g/mol
InChI Key: NCDLUYBCZQRNNA-UHFFFAOYSA-N
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Description

N~2~-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound that features a glycinamide backbone substituted with various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethylphenylamine, 4-methoxybenzyl chloride, and phenylsulfonyl chloride. The glycinamide backbone can be introduced through amidation reactions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions at the methoxy or methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Aromatic substitution reactions could occur at the phenyl rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Electrophilic aromatic substitution using reagents like Br2, Cl2, or nitrating mixtures.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)glycinamide
  • N~2~-(phenylsulfonyl)glycinamide
  • N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

The uniqueness of N2-(2,4-dimethylphenyl)-N-(4-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide lies in its combination of substituents, which may confer specific chemical reactivity or biological activity not seen in similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-9-14-23(19(2)15-18)26(31(28,29)22-7-5-4-6-8-22)17-24(27)25-16-20-10-12-21(30-3)13-11-20/h4-15H,16-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDLUYBCZQRNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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